1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid
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Overview
Description
1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a hydroxyphenyl group attached to a propan-2-ylcarbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid typically involves the reaction of 4-hydroxybenzaldehyde with isopropylamine, followed by the addition of carbon dioxide. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the carbamic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbamic acid group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamic acid derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the carbamic acid group can participate in covalent bonding. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Similar structure but lacks the carbamic acid group.
4-Hydroxyphenylpropanoic acid: Similar structure but lacks the isopropyl group.
4-Hydroxyphenylcarbamic acid: Similar structure but lacks the propan-2-yl group.
Uniqueness
1-(4-Hydroxyphenyl)propan-2-ylcarbamic acid is unique due to the presence of both the hydroxyphenyl and propan-2-ylcarbamic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)propan-2-ylcarbamic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(11-10(13)14)6-8-2-4-9(12)5-3-8/h2-5,7,11-12H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLQPBANDWKDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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